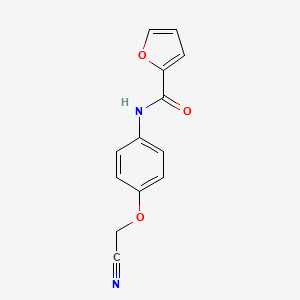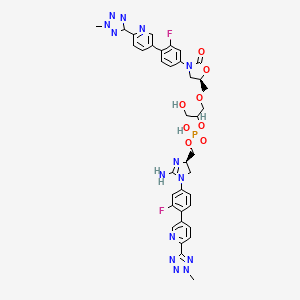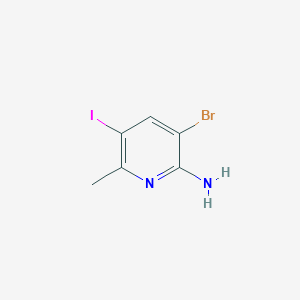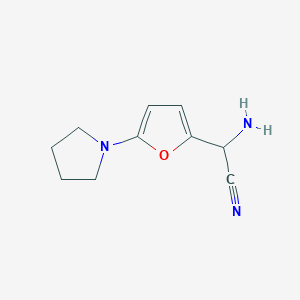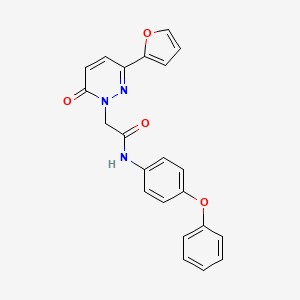![molecular formula C7H10ClN B14885921 1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-5-azaspiro[23]hexane hydrochloride is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between a five-membered ring containing nitrogen and a three-membered ring The presence of an ethynyl group further adds to its chemical versatility
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-ethynylcyclopropane with aziridine under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst such as palladium on carbon and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactions. The process begins with the synthesis of 1-ethynylcyclopropane, followed by its reaction with aziridine. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The ethynyl group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium amide or organolithium compounds to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium amide, organolithium compounds, inert atmosphere.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with spirocyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of novel therapeutic agents.
Industry: It is used in the development of new materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 1-ethynyl-5-azaspiro[2.3]hexane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to biological effects. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in chemical and biological research.
Comparaison Avec Des Composés Similaires
5-Azaspiro[2.3]hexane hydrochloride: Similar spirocyclic structure but lacks the ethynyl group.
1-Ethynylcyclopropane: Contains the ethynyl group but lacks the spirocyclic structure.
Aziridine derivatives: Share the aziridine ring but differ in the presence of the spiro linkage.
Uniqueness: 1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride is unique due to the combination of its spirocyclic structure and the presence of an ethynyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a compound of significant interest in various research fields.
Propriétés
Formule moléculaire |
C7H10ClN |
|---|---|
Poids moléculaire |
143.61 g/mol |
Nom IUPAC |
2-ethynyl-5-azaspiro[2.3]hexane;hydrochloride |
InChI |
InChI=1S/C7H9N.ClH/c1-2-6-3-7(6)4-8-5-7;/h1,6,8H,3-5H2;1H |
Clé InChI |
DFLHNVJZSXCYEJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CC12CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


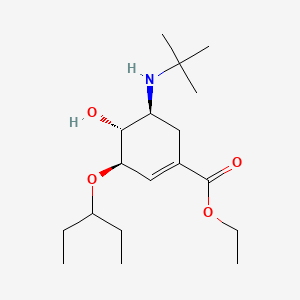

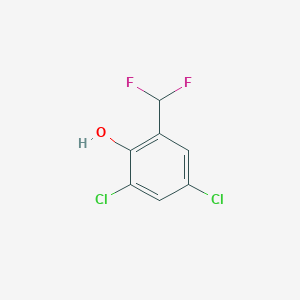
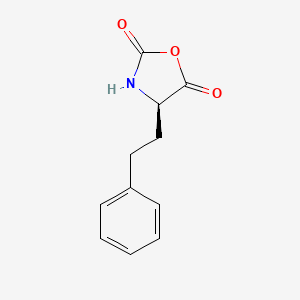
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
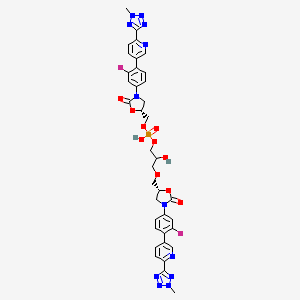
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)

